molecular formula C12H14O4 B1315840 Methyl 4-(3-methoxyphenyl)-3-oxobutanoate CAS No. 192213-57-3

Methyl 4-(3-methoxyphenyl)-3-oxobutanoate

Cat. No. B1315840
M. Wt: 222.24 g/mol
InChI Key: YCNVPULFJSAQLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant depending on the specific synthesis route . A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach under reflux condition .


Molecular Structure Analysis

The structure of similar compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The molecular structure of a compound can be determined by these techniques, which provide information about the types of atoms in the compound and their arrangement.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations . The specific reactions that “Methyl 4-(3-methoxyphenyl)-3-oxobutanoate” undergoes would depend on the conditions and reagents present.

Scientific Research Applications

  • The synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a compound used in food flavoring, demonstrates the utility of methyl 4-(3-methoxyphenyl)-3-oxobutanoate as a starting material. This process involves isomerization and self-condensation steps, leading to the formation of valuable compounds for flavoring applications (H. Stach et al., 1987).

Biochemical and Pharmacological Studies This compound also plays a crucial role in biochemical studies, including investigations into apoptosis mechanisms and antioxidant properties. Such research contributes to understanding cellular processes and developing therapeutic agents.

  • In a study investigating apoptosis in BAF3 lymphoid cells, 4-Methylthio-2-oxobutanoic acid, a compound related to methyl 4-(3-methoxyphenyl)-3-oxobutanoate, was found to induce apoptosis, highlighting its potential in studying cell death mechanisms (G. Quash et al., 1995).

Antioxidant Activity The antioxidant activity of derivatives has been explored, suggesting applications in mitigating oxidative stress and potential therapeutic uses.

  • An investigation into the antioxidant properties of 4-hydroxycoumarin derivatives, including a newly synthesized compound, revealed significant activity in vitro. This research underscores the importance of methyl 4-(3-methoxyphenyl)-3-oxobutanoate derivatives in developing antioxidant agents (S. Stanchev et al., 2009).

Growth-Regulating Activity The compound and its derivatives have been tested for growth-regulating activities in plants, offering insights into their agricultural applications.

  • The growth-regulating activity of three 4-hydroxycoumarin derivatives on soybean plants was examined, demonstrating the potential of methyl 4-(3-methoxyphenyl)-3-oxobutanoate derivatives in influencing plant growth and development (S. Stanchev et al., 2010).

Future Directions

The future directions for research on “Methyl 4-(3-methoxyphenyl)-3-oxobutanoate” could include further studies on its synthesis, properties, and potential applications. For example, similar compounds have been studied for their potential as anticancer agents .

properties

IUPAC Name

methyl 4-(3-methoxyphenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11-5-3-4-9(7-11)6-10(13)8-12(14)16-2/h3-5,7H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNVPULFJSAQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-methoxyphenyl)-3-oxobutanoate

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